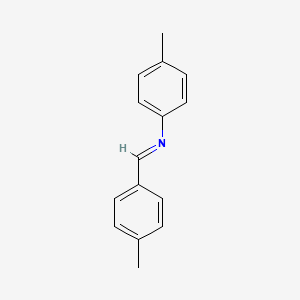

4-Methylbenzylidene-4-methylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

N,1-bis(4-methylphenyl)methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N/c1-12-3-7-14(8-4-12)11-16-15-9-5-13(2)6-10-15/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKMIOABGTREIHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16979-20-7 | |

| Record name | N-(4-METHYLBENZYLIDENE)-P-TOLUIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methylbenzylidene-4-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylbenzylidene-4-methylaniline, a Schiff base compound, holds interest within chemical synthesis and medicinal chemistry due to the established biological activities of this class of molecules. This document provides a comprehensive overview of its chemical properties, a detailed representative synthesis protocol, and a summary of the known biological activities of structurally related compounds. While direct biological data and signaling pathway interactions for this compound are not extensively documented in current literature, this guide serves as a foundational resource for researchers interested in the evaluation and potential development of this and similar Schiff bases.

Chemical and Physical Properties

This compound, also known as N-(4-Methylbenzylidene)-p-toluidine, is an organic compound with the chemical formula C15H15N.[1][2] It belongs to the class of Schiff bases, which are characterized by an imine or azomethine group (-C=N-). The key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C15H15N | [1][2] |

| Molecular Weight | 209.29 g/mol | [2] |

| CAS Number | 16979-20-7 | [1][2] |

| IUPAC Name | N,1-bis(4-methylphenyl)methanimine | [2] |

| Synonyms | 4-Methyl-N-[(4-methylphenyl)methylidene]aniline, (p-Methylbenzylidene)-(4-methylphenyl)-amine, p-Toluidine, N-(p-methylbenzylidene)- | [1] |

| Kovats Retention Index (Standard non-polar) | 1998 | [2] |

| Kovats Retention Index (Semi-standard non-polar) | 2039 | [2] |

Synthesis

The synthesis of this compound is typically achieved through the condensation reaction of p-toluidine and p-tolualdehyde. This reaction is a classic example of Schiff base formation, involving the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration.

Experimental Protocol: Representative Synthesis

The following is a detailed experimental protocol adapted from a well-established procedure for a structurally similar Schiff base, N-benzyl-m-toluidine, and is representative of the synthesis of this compound.[3]

Materials:

-

p-Toluidine

-

p-Tolualdehyde

-

Ethanol (or a suitable solvent)

-

Glacial acetic acid (catalyst, optional)

Procedure:

-

In a round-bottom flask, dissolve an equimolar amount of p-toluidine in ethanol.

-

To this solution, add an equimolar amount of p-tolualdehyde.

-

A few drops of glacial acetic acid can be added to catalyze the reaction.

-

The reaction mixture is then refluxed for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The product, this compound, will precipitate out of the solution.

-

The solid product is collected by vacuum filtration and washed with cold ethanol to remove any unreacted starting materials.

-

The product can be further purified by recrystallization from a suitable solvent like ethanol.

-

The purified product should be dried in a vacuum oven.

Synthesis Workflow Diagram

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Biological Activity

While specific biological activity data for this compound is limited in the available literature, the broader class of Schiff bases is well-known for a wide range of pharmacological effects, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. The biological activity of these compounds is often attributed to the presence of the azomethine group.

A study on a structurally related thiosemicarbazone derivative, (E)-1-(4-methylbenzylidene)-4-(3-isopropylphenyl) thiosemicarbazone, demonstrated notable antifungal activity against several fungal strains.

| Fungal Strain | Inhibition Rate (%) |

| Gibberella grisea | 62.50 |

| Rhizopus maize | 68.95 |

| Botryosphaeria ribis | 59.46 |

| Botryosphaeria berengriana | 51.77 |

Data from a study on a thiosemicarbazone derivative of 4-methylbenzylidene.

It is important to note that these results are for a derivative and may not be directly extrapolated to this compound. Further research is required to determine the specific biological activity profile of the title compound.

Signaling Pathways and Screening Workflow

A mandatory requirement of this guide is a diagram of a signaling pathway. However, after an extensive literature search, no information was found on the interaction of this compound with any specific biological signaling pathways. This is not uncommon for a compound that has not been the subject of extensive biological investigation.

In lieu of a specific signaling pathway, the following diagram illustrates a generalized workflow for the initial screening of a novel compound, such as this compound, for biological activity. This workflow is highly relevant for researchers and drug development professionals.

Caption: A logical diagram outlining the typical stages of screening a new chemical entity for potential therapeutic value.

Characterization Data

The characterization of this compound is crucial to confirm its identity and purity after synthesis. Standard analytical techniques are employed for this purpose.

-

Mass Spectrometry (MS): The NIST WebBook provides mass spectrometry data for this compound, which can be used to confirm its molecular weight.[1]

-

Gas Chromatography (GC): Gas chromatography data is also available from the NIST WebBook, which can be used to assess the purity of the synthesized compound.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the two phenyl rings, a characteristic singlet for the imine proton (-CH=N-), and singlets for the two methyl groups.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the imine carbon, and the methyl carbons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic absorption band for the C=N (imine) stretching vibration, typically in the range of 1690-1640 cm⁻¹. The spectrum will also show bands corresponding to C-H stretching of the aromatic rings and methyl groups.

Conclusion

This compound is a readily synthesizable Schiff base with potential for further investigation in the field of medicinal chemistry. While direct biological data is currently scarce, the known activities of related compounds suggest that it may possess interesting pharmacological properties. This technical guide provides a solid foundation of its chemical properties, a reliable synthesis protocol, and a framework for its future biological evaluation. Further research into its specific biological targets and mechanisms of action is warranted to unlock its full potential.

References

An In-depth Technical Guide to the Chemical Properties of 4-Methylbenzylidene-4-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylbenzylidene-4-methylaniline, a notable member of the Schiff base family of compounds, holds significant interest within the scientific community due to its versatile chemical nature and potential applications in medicinal chemistry and material science. Schiff bases, characterized by the presence of an azomethine or imine (-C=N-) group, are known for their diverse biological activities, including antibacterial, antifungal, and antitumor properties. This technical guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its general reactivity and biological relevance.

Core Chemical Properties

This compound, also known by its IUPAC name N,1-bis(4-methylphenyl)methanimine, is an organic compound with the chemical formula C₁₅H₁₅N.[1] The structural and physical properties of this compound are summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₅N | [1] |

| Molecular Weight | 209.29 g/mol | [2][3] |

| CAS Number | 16979-20-7 | [1] |

| IUPAC Name | N,1-bis(4-methylphenyl)methanimine | [2] |

| Synonyms | N-(4-Methylbenzylidene)-p-toluidine, p-Toluidine, N-(p-methylbenzylidene)- | [1][2] |

| Calculated Boiling Point | 682.60 K | [3] |

| Calculated Enthalpy of Formation (gas) | 179.41 kJ/mol | [3] |

| Calculated Enthalpy of Vaporization | 58.17 kJ/mol | [3] |

| Calculated Log of Water Solubility (mol/l) | -4.29 | [3] |

| Calculated Octanol/Water Partition Coefficient (logP) | 4.054 | [3] |

Experimental Protocols

The synthesis of this compound is typically achieved through the condensation reaction of 4-methylbenzaldehyde and 4-methylaniline (p-toluidine). This reaction is a classic example of Schiff base formation.

Synthesis of this compound

Objective: To synthesize this compound via the condensation of 4-methylbenzaldehyde and 4-methylaniline.

Materials:

-

4-methylbenzaldehyde (p-tolualdehyde)

-

4-methylaniline (p-toluidine)

-

Ethanol (absolute)

-

Glacial acetic acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Beaker

-

Buchner funnel and filter paper

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

In a 250 mL round-bottom flask, dissolve an equimolar amount of 4-methylbenzaldehyde in absolute ethanol.

-

To this solution, add an equimolar amount of 4-methylaniline.

-

Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Equip the flask with a reflux condenser and place it on a heating mantle with a magnetic stirrer.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product may precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced by rotary evaporation.

-

Collect the crude product by vacuum filtration using a Buchner funnel.

-

Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials.

-

Purify the product by recrystallization from a suitable solvent, such as ethanol, to obtain the final crystalline product.

-

Dry the purified crystals in a vacuum oven.

Characterization

The synthesized this compound can be characterized using various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the imine (C=N) group, typically in the range of 1620-1690 cm⁻¹. The disappearance of the C=O stretching band from the aldehyde and the N-H stretching bands from the primary amine also indicates the completion of the reaction.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should show a characteristic singlet for the azomethine proton (-CH=N-) in the downfield region (around 8-9 ppm). Aromatic protons will appear in the range of 7-8 ppm, and the methyl protons will appear as singlets in the upfield region (around 2.3-2.5 ppm).

-

¹³C NMR: The spectrum will show a characteristic signal for the imine carbon (-C=N-) in the range of 150-165 ppm. Signals for the aromatic carbons and the methyl carbons will also be present.

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (209.29 g/mol ).[2] The fragmentation pattern can provide further structural confirmation. The NIST Mass Spectrometry Data Center reports a main library spectrum for this compound (NIST Number: 195976).[2]

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is primarily centered around the imine bond. This bond can undergo hydrolysis back to the parent aldehyde and amine, particularly under acidic conditions. The nitrogen atom of the imine group possesses a lone pair of electrons, allowing it to act as a ligand and form complexes with various metal ions.

The broader class of N-benzylideneaniline derivatives has been investigated for a range of biological activities.[4][5] These compounds serve as important intermediates in the synthesis of various bioactive molecules and are considered bioisosteres of stilbene and resveratrol.[5] Studies have shown that some N-benzylideneaniline derivatives exhibit antibacterial, antifungal, and antioxidant properties.[4]

Visualizations

General Synthesis Workflow

The synthesis of this compound follows a straightforward condensation reaction pathway. The general workflow is depicted below.

Caption: General workflow for the synthesis of this compound.

Imine Formation Mechanism

The formation of the imine bond is a well-established reaction mechanism involving the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration.

Caption: Mechanism of imine formation for this compound.

Conclusion

This compound is a compound of significant interest with a well-defined set of chemical properties and a straightforward synthetic route. Its characterization through modern spectroscopic techniques provides unambiguous structural confirmation. While specific biological signaling pathways involving this compound are yet to be fully elucidated, the known biological activities of the broader class of N-benzylideneanilines suggest that it holds promise for further investigation in the fields of medicinal chemistry and drug development. This guide serves as a foundational resource for researchers and scientists working with this and related Schiff base compounds.

References

4-Methylbenzylidene-4-methylaniline IUPAC name

An In-depth Technical Guide to N,1-bis(4-methylphenyl)methanimine

This technical guide provides a comprehensive overview of N,1-bis(4-methylphenyl)methanimine, a Schiff base compound. The guide is intended for researchers, scientists, and professionals in the field of drug development and materials science, detailing its chemical identity, physicochemical properties, synthesis, and potential applications.

Chemical Identity and Nomenclature

The compound commonly known as 4-Methylbenzylidene-4-methylaniline is systematically named N,1-bis(4-methylphenyl)methanimine according to IUPAC nomenclature[1]. It is also referred to as 4-Methyl-N-[(4-methylphenyl)methylidene]aniline[2][3][4]. This molecule belongs to the class of organic compounds known as Schiff bases, which are characterized by a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | N,1-bis(4-methylphenyl)methanimine[1] |

| Common Name | This compound |

| CAS Registry Number | 16979-20-7[1][2][3] |

| Molecular Formula | C15H15N[1][2][3] |

| Molecular Weight | 209.29 g/mol [1] |

| InChI | InChI=1S/C15H15N/c1-12-3-7-14(8-4-12)11-16-15-9-5-13(2)6-10-15/h3-11H,1-2H3[1][2][3] |

| InChIKey | LKMIOABGTREIHR-UHFFFAOYSA-N[1][2][3] |

| Canonical SMILES | Cc1ccc(C=Nc2ccc(C)cc2)cc1[4] |

Physicochemical and Spectroscopic Data

The physicochemical properties of N,1-bis(4-methylphenyl)methanimine are crucial for its handling, characterization, and application. A summary of its key properties is provided below.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Enthalpy of Formation (gas) | Not Available | Cheméo[4] |

| Enthalpy of Vaporization | Not Available | Cheméo[4] |

| Octanol/Water Partition Coefficient (logP) | Not Available | Cheméo[4] |

| Water Solubility (logWS) | Not Available | Cheméo[4] |

| Kovats Retention Index (non-polar standard) | 1882 | PubChem[5] |

Table 3: Spectroscopic Data

| Spectroscopy Type | Key Peaks/Signals | Source |

| Mass Spectrometry (GC-MS) | m/z Top Peak: 209, 2nd Highest: 208, 3rd Highest: 162 | PubChem[1] |

| 1D NMR | Data available in NMRShiftDB | PubChem[5] |

Synthesis Protocol

N,1-bis(4-methylphenyl)methanimine, being a Schiff base, is typically synthesized via a condensation reaction between an amine and a carbonyl compound. In this case, the reactants are 4-methylaniline (p-toluidine) and 4-methylbenzaldehyde (p-tolualdehyde).

General Experimental Protocol

The synthesis generally involves the condensation of equimolar amounts of 4-methylbenzaldehyde and 4-methylaniline[6]. The reaction is often carried out in a solvent such as ethanol or methanol and may be refluxed to ensure completion[6]. The product, a Schiff base, can then be isolated by filtration after cooling the reaction mixture, followed by washing and drying[6].

Detailed Steps:

-

Reactant Preparation: Dissolve 4-methylbenzaldehyde (1 equivalent) and 4-methylaniline (1 equivalent) in a suitable solvent (e.g., methanol) in a round-bottom flask.

-

Reaction: The mixture is refluxed for a specified period, typically one to two hours, with constant stirring[6].

-

Product Isolation: After reflux, the mixture is cooled to room temperature, allowing the product to crystallize.

-

Purification: The solid product is collected by filtration, washed with a small amount of cold solvent (e.g., ethanol), and then dried in a desiccator over a drying agent like anhydrous phosphorus pentoxide[6].

The workflow for this synthesis is illustrated in the diagram below.

Caption: Synthesis workflow for N,1-bis(4-methylphenyl)methanimine.

The logical relationship of the synthesis is depicted in the following diagram, illustrating the condensation reaction.

Caption: Condensation reaction scheme.

Potential Applications

While specific applications for N,1-bis(4-methylphenyl)methanimine are not extensively documented in the provided search results, aniline and its derivatives are known to be versatile building blocks in various industries[7].

-

Pharmaceuticals: Aniline derivatives serve as precursors for the synthesis of a wide range of pharmaceutical compounds with diverse biological activities[7]. The imine linkage in Schiff bases is also a key feature in many biologically active molecules.

-

Dyes and Pigments: The conjugated system in N,1-bis(4-methylphenyl)methanimine is characteristic of chromophores, suggesting potential applications in the synthesis of dyes and pigments, a common use for aniline compounds[7].

-

Polymers: Aniline-based compounds are utilized in the production of polymers[7]. Schiff bases can also be polymerized or used as ligands in coordination polymers.

-

Coordination Chemistry: Schiff bases are important ligands in coordination chemistry, capable of forming stable complexes with various metal ions. These complexes can have applications in catalysis and materials science[6].

Safety and Handling

N,1-bis(4-methylphenyl)methanimine is classified as harmful if swallowed and toxic to aquatic life with long-lasting effects[1]. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound. It should be stored in a cool, dry, and well-ventilated area away from incompatible materials.

References

- 1. N-(4-Methylbenzylidene)-P-toluidine | C15H15N | CID 525721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound (CAS 16979-20-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. N-benzylidene-4-methylaniline | C14H13N | CID 75276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. idosr.org [idosr.org]

- 7. echemi.com [echemi.com]

An In-depth Technical Guide to the Physical Properties of C15H15N Imine Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of selected C15H15N imine isomers. Imines, also known as Schiff bases, are a class of organic compounds characterized by a carbon-nitrogen double bond. Their versatile chemical nature makes them significant in various fields, including medicinal chemistry and materials science. This document focuses on isomers derived from common synthetic routes, presenting their physical and spectroscopic data, detailed experimental protocols for their synthesis and characterization, and logical workflows to illustrate key concepts.

Introduction to C15H15N Imine Isomers

The molecular formula C15H15N represents a variety of imine isomers. The properties of these isomers are dictated by the specific arrangement of their constituent aromatic and aliphatic groups. This guide will focus on two representative isomers:

-

N-(1-phenylethylidene)-4-methylaniline: Formed from the condensation of acetophenone and p-toluidine.

-

N-benzylidene-2,5-dimethylaniline: Formed from the condensation of benzaldehyde and 2,5-dimethylaniline.

These compounds serve as excellent models for understanding the structure-property relationships within this class of imines.

Physical and Chemical Properties

The physical properties of these imines are summarized in the tables below. These properties are crucial for their handling, purification, and application in further chemical synthesis or biological assays.

Table 1: General Physical Properties of C15H15N Imine Isomers

| Property | N-(1-phenylethylidene)-4-methylaniline | N-benzylidene-2,5-dimethylaniline |

| Molecular Formula | C15H15N | C15H15N |

| Molecular Weight | 209.29 g/mol | 209.29 g/mol [1] |

| Appearance | Not explicitly found | Not explicitly found |

| Melting Point | Not available | Not available |

| Boiling Point | Not available | Not available |

| Solubility | Generally soluble in organic solvents | Generally soluble in organic solvents[2] |

Table 2: Spectroscopic Data for C15H15N Imine Isomers and Related Compounds

| Spectroscopic Data | N-(1-phenylethylidene)-4-methylaniline | N-benzylidene-2,5-dimethylaniline | N-benzylideneaniline (for comparison) |

| ¹H NMR (δ, ppm) | Data not available | Data not available | 8.43 (s, 1H, -CH=N-), 7.20-7.89 (m, 10H, Ar-H)[3] |

| ¹³C NMR (δ, ppm) | Data not available | Data not available | 161.1 (C=N), 126.4-151.9 (Ar-C)[4] |

| IR (cm⁻¹) | C=N stretch expected at ~1630-1650 | C=N stretch expected at ~1630-1650 | ~1625 (C=N stretch)[5] |

| Mass Spec (m/z) | M+ peak expected at 209 | M+ peak expected at 209 | 181 (M+) |

Experimental Protocols

The synthesis of C15H15N imines is typically achieved through a condensation reaction between a primary amine and a ketone or aldehyde, a reaction commonly known as Schiff base formation.

General Synthesis of N-Aryl Imines

Materials:

-

Appropriate aldehyde or ketone (e.g., acetophenone, benzaldehyde)

-

Appropriate primary aromatic amine (e.g., p-toluidine, 2,5-dimethylaniline)

-

Ethanol or Methanol (solvent)

-

Glacial acetic acid (catalyst, optional)

Procedure:

-

Dissolve the primary amine (1.0 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.[6]

-

Add the aldehyde or ketone (1.0 equivalent) to the solution.[6]

-

If required, add a few drops of glacial acetic acid as a catalyst.

-

The reaction mixture is then refluxed for a period of 2-6 hours.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature, and then in an ice bath to induce crystallization.[6]

-

The solid product is collected by vacuum filtration, washed with cold ethanol, and dried.[6]

-

Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Characterization Methods

Standard analytical techniques are employed to confirm the structure and purity of the synthesized imines.

-

Melting Point: Determined using a standard melting point apparatus.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic C=N stretching vibration of the imine bond, typically observed in the range of 1625-1650 cm⁻¹.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to identify the proton on the imine carbon (-CH=N-), which typically appears as a singlet in the range of 8.0-10.0 ppm.[5][7] ¹³C NMR will show a characteristic signal for the imine carbon around 160-170 ppm.[4]

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Visualizations

The following diagrams illustrate the synthesis workflow and the general structure of the target C15H15N imine isomers.

Caption: General workflow for the synthesis of C15H15N imines.

Caption: Structures of two C15H15N imine isomers and their precursors.

Biological Activity Context

While specific biological activities for the highlighted C15H15N isomers are not extensively documented in the reviewed literature, Schiff bases, in general, are known to exhibit a wide range of biological effects. These include antimicrobial, antifungal, and anticancer activities.[8][9] The imine linkage (-C=N-) is considered a crucial pharmacophore in many of these compounds. The biological activity is often influenced by the nature and position of substituents on the aromatic rings. For drug development professionals, these C15H15N imine scaffolds represent a promising starting point for the design and synthesis of novel therapeutic agents. Further research is warranted to elucidate the specific biological profiles of these and other related imine derivatives.

References

- 1. N-Benzylidene-2,5-xylidine | C15H15N | CID 4583663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cymitquimica.com [cymitquimica.com]

- 3. N-Benzylideneaniline(538-51-2) 1H NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. iiste.org [iiste.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. arcjournals.org [arcjournals.org]

- 8. or.niscpr.res.in [or.niscpr.res.in]

- 9. ajchem-a.com [ajchem-a.com]

Spectroscopic Profile of 4-Methylbenzylidene-4-methylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the imine compound 4-Methylbenzylidene-4-methylaniline (C₁₅H₁₅N, CAS No: 16979-20-7).[1] Due to the limited availability of directly published experimental spectra for this specific molecule, this document combines existing mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data based on the analysis of its structural components and data from closely related compounds.

Molecular Structure and Properties

-

Molecular Formula: C₁₅H₁₅N[1]

-

Molecular Weight: 209.29 g/mol [1]

-

IUPAC Name: 4-methyl-N-[(4-methylphenyl)methylidene]aniline[1]

-

Synonyms: N-(4-Methylbenzylidene)-p-toluidine[1]

The structure consists of two p-tolyl groups linked by an azomethine (-CH=N-) bridge. This arrangement of aromatic rings and the imine functionality dictates its characteristic spectral features.

Spectral Data Summary

The following tables summarize the available and predicted spectral data for this compound.

¹H NMR Spectroscopy (Predicted)

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.3 - 8.5 | Singlet | 1H | Imine proton (-CH=N-) |

| ~7.7 - 7.9 | Doublet | 2H | Aromatic protons (ortho to -CH=N) |

| ~7.2 - 7.4 | Doublet | 2H | Aromatic protons (meta to -CH=N) |

| ~7.1 - 7.3 | Doublet | 2H | Aromatic protons (ortho to -N=) |

| ~6.9 - 7.1 | Doublet | 2H | Aromatic protons (meta to -N=) |

| ~2.4 | Singlet | 3H | Methyl protons (-CH₃ on benzylidene ring) |

| ~2.3 | Singlet | 3H | Methyl protons (-CH₃ on aniline ring) |

¹³C NMR Spectroscopy (Predicted)

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~160 - 165 | Imine carbon (-CH=N-) |

| ~148 - 152 | Aromatic quaternary carbon (C-N) |

| ~140 - 145 | Aromatic quaternary carbon (C-CH=N) |

| ~138 - 142 | Aromatic quaternary carbon (C-CH₃ on benzylidene ring) |

| ~130 - 135 | Aromatic quaternary carbon (C-CH₃ on aniline ring) |

| ~129 - 130 | Aromatic CH carbons |

| ~128 - 129 | Aromatic CH carbons |

| ~120 - 122 | Aromatic CH carbons |

| ~21 - 22 | Methyl carbon (-CH₃ on benzylidene ring) |

| ~20 - 21 | Methyl carbon (-CH₃ on aniline ring) |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 - 3000 | Medium | Aromatic C-H stretch |

| ~2950 - 2850 | Medium-Weak | Methyl C-H stretch |

| ~1620 - 1640 | Strong | C=N (imine) stretch |

| ~1600, 1580, 1500 | Medium-Strong | Aromatic C=C skeletal vibrations |

| ~810 - 840 | Strong | p-disubstituted benzene C-H out-of-plane bend |

Mass Spectrometry (Experimental)

Ionization Method: Electron Ionization (EI)

The NIST WebBook provides the mass spectrum for this compound.[1]

| m/z | Relative Intensity | Assignment |

| 209 | High | Molecular ion [M]⁺ |

| 208 | High | [M-H]⁺ |

| 194 | Medium | [M-CH₃]⁺ |

| 118 | Medium | [C₈H₁₀N]⁺ fragment |

| 91 | High | [C₇H₇]⁺ (tropylium ion) |

Experimental Protocols (Generalized)

The following are generalized experimental protocols for obtaining the spectral data presented above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 0-10 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 45-90 degrees.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) and a longer acquisition time with a higher number of scans are typically required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the TMS signal at 0.00 ppm.

IR Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, for a solution-phase spectrum, dissolve the sample in a suitable solvent (e.g., chloroform) and place it in a liquid IR cell.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the pure KBr pellet or solvent first, which is then automatically subtracted from the sample spectrum.

-

Data Analysis: Identify and assign the characteristic absorption bands corresponding to the different functional groups in the molecule.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization: Employ electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum showing the relative abundance of each ion.

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Discovery and History of Schiff Base Compounds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

First identified in 1864 by Hugo Schiff, the compounds bearing his name have become a cornerstone of modern chemistry. Characterized by the azomethine (-C=N-) functional group, Schiff bases are formed through the condensation of primary amines with aldehydes or ketones. Their discovery unlocked a versatile chemical scaffold that has proven indispensable across a vast range of scientific disciplines. The unique electronic properties of the imine linkage and the steric versatility of its substituents have made Schiff bases "privileged ligands" in coordination chemistry, essential intermediates in organic synthesis, and crucial components in biological systems. This guide provides a detailed historical account of their discovery, delineates the fundamental reaction mechanisms, presents key experimental protocols from seminal reports, and charts the evolution of their application, from foundational coordination chemistry to their role in complex biological pathways.

The Genesis of a New Chemical Class: Hugo Schiff's Discovery

The formal discovery of the class of compounds now known as Schiff bases is credited to the German chemist Hugo Schiff.[1][2] In 1864, while working at the University of Pisa, Schiff published his findings in the journal Justus Liebigs Annalen der Chemie in an article titled "Eine neue Reihe organischer Basen" (A new series of organic bases).[1][3][4][5] He described the reaction between aromatic aldehydes and primary amines, which resulted in the formation of imine derivatives.[1][4]

Interestingly, Schiff's initial structural elucidation was incorrect by modern standards. Limited by the chemical understanding of the time, which did not yet fully embrace the concept of the double bond, he proposed a cyclic structure for the products to satisfy the known valencies of nitrogen.[1] His original publication depicted a surprising [2+2] stoichiometry for the reaction of an aldehyde with aniline.[1] It was only later that the correct [1+1] stoichiometry, leading to the formation of a C=N double bond (the imine or azomethine group) and a molecule of water, was established.[1]

This discovery laid the fundamental groundwork for what would become a vast and rich area of chemical synthesis and application.

The Foundational Chemistry: Mechanism of Formation

The synthesis of a Schiff base is a reversible condensation reaction.[1] The overall process involves a nucleophilic addition of a primary amine to a carbonyl carbon, forming a hemiaminal (or carbinolamine) intermediate, which then undergoes dehydration to yield the final imine.[6] The reaction can be catalyzed by either acid or base, or proceed simply with heat.

Reaction Mechanism Workflow

The formation mechanism can be visualized as a two-part process:

-

Formation of the Hemiaminal: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by a proton transfer from the nitrogen to the oxygen, resulting in a neutral but unstable hemiaminal intermediate.

-

Dehydration to the Imine: Under acidic conditions, the hydroxyl group of the hemiaminal is protonated, forming a good leaving group (water). The lone pair on the adjacent nitrogen then forms a double bond with the carbon, expelling the water molecule and forming a protonated imine (an iminium ion). A final deprotonation step yields the neutral Schiff base.

The entire process is a series of equilibria. To drive the reaction toward the product, water is often removed from the reaction mixture, typically by azeotropic distillation with a Dean-Stark apparatus or by using a dehydrating agent.

Caption: Acid-catalyzed formation of a Schiff base from an aldehyde/ketone and a primary amine.

Historical Experimental Protocols

To provide a tangible connection to the origins of Schiff base chemistry, this section details both a foundational synthesis of a Schiff base metal complex that predates Schiff's work and a representative protocol for a simple Schiff base.

Pioneering Coordination Chemistry: Ettling's Copper Complex (1840)

Remarkably, the first synthesis of a Schiff base metal complex was reported by C. Ettling in 1840, twenty-four years before Schiff's report on the parent organic compounds. Working with salicylaldehyde and ammonia, Ettling inadvertently created a copper(II) complex of salicylideneimine.

Experimental Protocol: Synthesis of Copper(II) Salicylideneiminate (adapted from 1840 report)

-

Reactants:

-

Salicylaldehyde (also known as salicylic aldehyde)

-

Aqueous ammonia

-

Copper(II) acetate solution

-

-

Procedure:

-

Salicylaldehyde was dissolved in alcohol.

-

An excess of aqueous ammonia was added to the alcoholic solution, leading to the formation of the salicylideneimine Schiff base in situ.

-

A solution of copper(II) acetate was then added to the mixture.

-

A crystalline green precipitate of the copper(II) salicylideneiminate complex formed immediately.

-

The product was collected by filtration.

-

This early work laid the groundwork for what would become the vast field of Schiff base coordination chemistry, demonstrating their ability to act as effective ligands for transition metals.

A Classic Synthesis: N-Benzylideneaniline

The reaction of benzaldehyde with aniline to form N-benzylideneaniline is a quintessential example of Schiff base formation. The following protocol is based on well-established procedures that refine Schiff's original discovery.

Experimental Protocol: Synthesis of N-Benzylideneaniline

-

Reactants:

-

Benzaldehyde (1.02 ml, 0.01 M)

-

Aniline (1.38 g, 0.01 M)

-

Ethanol (10 ml)

-

Glacial Acetic Acid (few drops, catalyst)

-

-

Apparatus: 50 ml round-bottom flask, reflux condenser, heating mantle, beaker, filtration apparatus.

-

Procedure:

-

A solution of 1.02 ml of benzaldehyde in 10 ml of ethanol and 1.38 g of aniline were added to a 50 ml round-bottom flask.[7]

-

A few drops of glacial acetic acid were added to the mixture to catalyze the reaction.[7]

-

The reaction mixture was heated under reflux for approximately five hours.[7]

-

After reflux, the mixture was cooled, and cold water was added to precipitate the product.[7]

-

The resulting yellow precipitate was collected by filtration.[7]

-

The crude product was purified by recrystallization from ethanol to yield yellow crystalline solids.[7]

-

Quantitative Data from Early and Modern Syntheses

The ability to isolate and characterize these new compounds was a critical aspect of their discovery. The table below summarizes quantitative data for the synthesis of N-benzylideneaniline, providing a comparison between a modern, optimized procedure and other reported values.

| Compound Name | Reactants | Method | Yield (%) | Melting Point (°C) | Reference |

| N-Benzylideneaniline | Benzaldehyde, Aniline | Reflux in ethanol with acetic acid catalyst | ~84% | 56.2 | [2][8] |

| N-Benzylideneaniline | Benzaldehyde, Aniline | Stirring at room temp. with Kinnow peel powder catalyst | 85% | Not Reported | [8] |

| N-Benzylideneaniline | Benzaldehyde, Aniline | Neat reaction, stirring | Not specified | 52-54 |

Historical Timeline and Key Developments

The discovery of Schiff bases was not an isolated event but the beginning of a chemical journey that continues to this day.

-

1840: C. Ettling synthesizes the first Schiff base metal complex, a copper(II) derivative of salicylideneimine, well before the formal discovery of the parent organic compounds.

-

1864: Hugo Schiff reports the synthesis of imines from the condensation of aldehydes and primary amines, establishing the class of compounds that now bear his name.[1][2]

-

1889: Alphonse Combes synthesizes a Schiff base from ethylenediamine and acetylacetone and reports its metal complexes, demonstrating the formation of tetradentate ligands.[1]

-

1930s: Paul Pfeiffer and Tsumaki Tsumaki conduct extensive studies on salicylaldimine (salen-type) complexes. Tsumaki notably discovers in 1938 that a cobalt(II)-salen complex can reversibly bind molecular oxygen, creating the first synthetic oxygen carrier and launching a major area of bioinorganic chemistry research.[1]

-

Mid-20th Century: The biological significance of the Schiff base linkage is elucidated, most notably its crucial role in the chemistry of vision. George Wald wins the Nobel Prize in 1967 for his work on the role of retinal in sight, which involves the formation of a Schiff base with the protein opsin.

-

Late 20th Century to Present: Schiff base complexes become central to the field of catalysis. The development of chiral Schiff base ligands, such as those used in Jacobsen's catalyst, enables highly enantioselective reactions, which are vital in modern drug development.

Biological Significance: The Rhodopsin Photocycle

Perhaps the most elegant example of a Schiff base's function in nature is its role in the mechanism of vision. The process is initiated in the rod cells of the retina, where the protein opsin is bound to a chromophore, 11-cis-retinal.

The key connection is a protonated Schiff base formed between the aldehyde group of 11-cis-retinal and the amine group of a specific lysine residue (Lys296) on the opsin protein. This complex is called rhodopsin.

The absorption of a single photon of light provides the energy to cause an isomerization of the 11-cis-retinal to all-trans-retinal. This change in shape induces a conformational change in the opsin protein, activating it (forming Meta-II rhodopsin). This activated protein then triggers a G-protein signaling cascade, which ultimately results in a nerve impulse being sent to the brain.

Following activation, the Schiff base is hydrolyzed, releasing the all-trans-retinal from the opsin. The all-trans-retinal is then enzymatically converted back to 11-cis-retinal, which can re-bind to opsin to regenerate rhodopsin, completing the cycle.

Caption: The visual cycle, highlighting the central role of Schiff base formation and hydrolysis.

Conclusion

From a serendipitous observation in a 19th-century Italian laboratory to its central role in catalysis and the very mechanism of sight, the journey of the Schiff base is a testament to the profound impact that a single chemical discovery can have. The ease of their synthesis, coupled with their structural and electronic tunability, ensures that Schiff bases and their derivatives will remain a vital tool in the arsenal of chemists, material scientists, and drug development professionals for the foreseeable future. Their rich history serves as a powerful example of how fundamental research continuously seeds innovation across the scientific landscape.

References

- 1. Beauty in Chemistry: Making Artistic Molecules with Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Different Schiff Bases—Structure, Importance and Classification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Innovations and Inventions: Why Was the Ugi Reaction Discovered Only 37 Years after the Passerini Reaction? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scribd.com [scribd.com]

- 7. globalconference.info [globalconference.info]

- 8. researchgate.net [researchgate.net]

A Fundamental Guide to N-Benzylideneaniline Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzylideneaniline derivatives, a class of Schiff bases, represent a significant scaffold in medicinal chemistry due to their broad spectrum of biological activities. These compounds, characterized by the presence of an azomethine (-C=N-) group, are not only synthetically accessible but also serve as versatile pharmacophores. This technical guide provides an in-depth overview of the fundamental research on N-benzylideneaniline derivatives, covering their synthesis, spectroscopic characterization, and diverse biological activities, including antimicrobial, anticancer, antioxidant, anti-inflammatory, and enzyme inhibitory properties. Detailed experimental protocols, quantitative biological data, and elucidated mechanisms of action are presented to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Introduction

N-benzylideneanilines are an important class of organic compounds that have garnered considerable attention in pharmaceutical and medicinal chemistry.[1][2] Their structural framework, arising from the condensation of anilines and benzaldehydes, provides a versatile platform for the introduction of various functional groups, leading to a wide array of derivatives with diverse pharmacological profiles.[3] These compounds are known to exhibit a range of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antioxidant effects.[4] This guide aims to consolidate the fundamental research on N-benzylideneaniline derivatives, with a focus on their synthesis, characterization, and biological evaluation, to aid in the rational design and development of new therapeutic agents.

Synthesis of N-Benzylideneaniline Derivatives

The synthesis of N-benzylideneaniline derivatives is typically achieved through the condensation reaction of a primary aromatic amine (aniline derivative) with an aromatic aldehyde (benzaldehyde derivative).[3] This reaction, often catalyzed by acids or bases, proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the characteristic imine or azomethine linkage.[5]

General Synthetic Protocol

A common and straightforward method for the synthesis of N-benzylideneaniline derivatives involves the following steps:

Experimental Protocol: Conventional Synthesis [1][5]

-

Reactant Preparation: Dissolve equimolar amounts of the substituted benzaldehyde and substituted aniline in a suitable solvent, such as ethanol or methanol, in a round-bottom flask.[5]

-

Reaction Initiation: Add a catalytic amount of a weak acid, such as glacial acetic acid, to the mixture to facilitate the reaction.

-

Reaction Progression: Stir the reaction mixture at room temperature or under reflux for a period ranging from a few minutes to several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6][7]

-

Product Isolation: Upon completion, cool the reaction mixture in an ice bath to induce crystallization of the N-benzylideneaniline derivative.[1]

-

Purification: Collect the solid product by filtration, wash with a small amount of cold solvent, and purify by recrystallization from a suitable solvent like ethanol to obtain the pure product.[1]

Green Synthesis Approaches

In recent years, environmentally friendly methods for the synthesis of N-benzylideneaniline derivatives have been developed. These "green" approaches often involve solvent-free conditions, microwave irradiation, or the use of eco-friendly catalysts.[8][9]

Experimental Protocol: Microwave-Assisted Synthesis [6]

-

Reactant Mixing: In a microwave-safe vessel, mix equimolar amounts of the substituted benzaldehyde and substituted aniline.

-

Microwave Irradiation: Expose the reaction mixture to microwave radiation (e.g., 2450 MHz) for a short duration (typically a few minutes).[6]

-

Monitoring: Monitor the reaction completion using TLC.[6]

-

Isolation: After the reaction is complete, the crude product can often be obtained in pure form without the need for extensive purification.[6]

Spectroscopic Characterization

The structural elucidation of N-benzylideneaniline derivatives is routinely performed using various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: A characteristic absorption band for the C=N (azomethine) stretching vibration is typically observed in the range of 1625-1630 cm⁻¹.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Mass Spectrometry (MS): ESI-MS is commonly used to determine the molecular weight of the synthesized compounds.[3]

Biological Activities and Structure-Activity Relationships

N-benzylideneaniline derivatives have been extensively evaluated for a wide range of biological activities. The nature and position of substituents on both the aniline and benzaldehyde rings play a crucial role in determining their potency and selectivity.

Antimicrobial Activity

Many N-benzylideneaniline derivatives exhibit significant antibacterial and antifungal properties. The presence of electron-withdrawing groups, such as halogens or nitro groups, on the aromatic rings often enhances the antimicrobial activity.[3]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay [11]

-

Preparation of Inoculum: Prepare a standardized suspension of the target microorganism (bacteria or fungi).

-

Serial Dilution: Prepare a series of twofold dilutions of the test compounds in a suitable growth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[11]

Table 1: Antimicrobial Activity of Selected N-Benzylideneaniline Derivatives

| Compound ID | Substituents | Microorganism | MIC (µM) | Reference |

| 4a | 3,4-dimethoxy (benzaldehyde) | S. aureus | 26.11 | [12] |

| 4a | 3,4-dimethoxy (benzaldehyde) | C. albicans | 26.11 | [12] |

| 4b | 3,4-dimethoxy (benzaldehyde) | P. aeruginosa | 23.28 | [12] |

| 4b | 3,4-dimethoxy (benzaldehyde) | S. typhi | 23.28 | [12] |

| 4b | 3,4-dimethoxy (benzaldehyde) | E. coli | 23.28 | [12] |

| 4c | 3,4-dimethoxy (benzaldehyde) | P. aeruginosa | 22.89 | [12] |

| 4g | 3,4-dimethoxy (benzaldehyde) | E. faecalis | 18.95 | [12] |

| 4h | 3,4-dimethoxy (benzaldehyde) | S. typhi | 12.07 | [12] |

| 4h | 3,4-dimethoxy (benzaldehyde) | S. aureus | 5.88 | [12] |

| 4i | 3,4-dimethoxy (benzaldehyde) | A. baumannii | 11.64 | [12] |

Anticancer Activity

The anticancer potential of N-benzylideneaniline derivatives has been demonstrated against various cancer cell lines. Their mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.[10][13]

Experimental Protocol: MTT Assay for Cytotoxicity [10]

-

Cell Seeding: Plate cancer cells (e.g., HT-29, HeLa) in a 96-well plate and allow them to adhere overnight.[10]

-

Compound Treatment: Treat the cells with various concentrations of the N-benzylideneaniline derivatives for a specified period (e.g., 48 hours).[10]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.[10]

-

Formazan Solubilization: Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).[10]

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[10]

-

IC₅₀ Determination: Calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.[10]

Table 2: Anticancer Activity of Selected N-Benzylideneaniline Derivatives

| Compound | Cell Line | IC₅₀ (µg/mL) | Reference |

| N-Benzylideneaniline | HT-29 (Colon) | 20.28 | [10] |

| 2n | HeLa (Cervix) | 0.001 mmol/L | [13] |

| 2m | HeLa (Cervix) | 0.007 mmol/L | [13] |

| 6 | MCF-7 (Breast) | 11.7 µM | [14] |

| 6 | HepG2 (Liver) | 0.21 µM | [14] |

| 6 | A549 (Lung) | 1.7 µM | [14] |

Antioxidant Activity

Several N-benzylideneaniline derivatives have shown promising antioxidant activity, which is the ability to scavenge free radicals. This property is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Experimental Protocol: DPPH Radical Scavenging Assay [15]

-

Reaction Mixture: Prepare a reaction mixture containing a solution of the test compound at various concentrations and a methanolic solution of DPPH.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[15]

-

Absorbance Measurement: Measure the decrease in absorbance of the DPPH solution at its maximum absorption wavelength (around 517 nm).

-

Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[15]

Table 3: Antioxidant Activity of Selected N-Benzylideneaniline Analogs

| Compound ID | DPPH IC₅₀ (mM) | ABTS IC₅₀ (mM) | Reference |

| 4a | 1.88 ± 0.07 | 2.17 ± 0.02 | [16] |

| 4b | 2.19 ± 0.09 | 2.38 ± 0.43 | [16] |

| 4d | 2.30 ± 0.01 | 4.07 ± 0.57 | [16] |

| 4f | 2.98 ± 0.02 | 3.80 ± 0.01 | [16] |

| BHT (Standard) | 3.52 ± 0.08 | 4.64 ± 0.11 | [16] |

Anti-inflammatory Activity

N-benzylideneaniline derivatives have been investigated for their anti-inflammatory properties, with some compounds showing inhibitory effects on key inflammatory pathways.

Signaling Pathway: TLR2/NF-κB Inhibition

Certain N-benzylideneaniline derivatives have been identified as inhibitors of Toll-like receptor 2 (TLR2).[2][17] TLR2 activation by pathogen-associated molecular patterns (PAMPs) triggers a downstream signaling cascade that culminates in the activation of the transcription factor NF-κB, leading to the production of pro-inflammatory cytokines. Inhibition of TLR2 by these derivatives can therefore suppress the inflammatory response.[2][17]

Signaling Pathway: sGC-NO/Cytokine Pathway

Other derivatives have been shown to exert their anti-inflammatory effects through the nitric oxide (NO) pathway.[18][19] They can modulate the activity of soluble guanylate cyclase (sGC) and inducible nitric oxide synthase (iNOS), leading to a reduction in the levels of pro-inflammatory cytokines such as IL-6, TNF-α, IL-17, and IFN-γ.[18][19]

Enzyme Inhibition

N-benzylideneaniline derivatives have been identified as potent inhibitors of various enzymes, including tyrosinase, which is involved in melanin biosynthesis.

Structure-Activity Relationship (SAR) for Tyrosinase Inhibition

-

The presence of hydroxyl or methoxy groups on the aniline ring, particularly at the 4-position, generally leads to more potent tyrosinase inhibition.[20]

-

Derivatives with a catechol (1,2-dihydroxybenzene) moiety on the benzaldehyde ring exhibit strong inhibitory activity.[20] For example, (E)-4-((4-hydroxyphenylimino)methyl)benzene-1,2-diol is a potent non-competitive inhibitor of mushroom tyrosinase.[20]

Table 4: Tyrosinase Inhibitory Activity of Selected N-Benzylideneaniline Derivatives

| Compound | Tyrosinase IC₅₀ (µM) | Standard (Kojic Acid) IC₅₀ (µM) | Reference |

| (E)-4-((4-Hydroxyphenylimino)methyl)benzene-1,2-diol | 17.22 ± 0.38 | 51.11 ± 1.42 | [20] |

| 6k | 5.34 ± 0.58 | 6.04 ± 0.11 | [21] |

| 6o | 6.03 ± 0.95 | 6.04 ± 0.11 | [21] |

| 6b | 7.22 ± 0.78 | 6.04 ± 0.11 | [21] |

| 6f | 7.97 ± 0.68 | 6.04 ± 0.11 | [21] |

Physicochemical Properties

The physicochemical properties of N-benzylideneaniline derivatives, such as solubility, melting point, and stability, are important considerations for their potential as drug candidates.

Table 5: Physicochemical Properties of N-Benzylideneaniline

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₁N | [22] |

| Molar Mass | 181.23 g/mol | [22] |

| Melting Point | 52-54 °C | [23] |

| Boiling Point | 300 °C | [24] |

| Solubility | Soluble in alcohol, ether, chloroform; partly soluble in water. | [23][24] |

| Appearance | Yellowish needle-like crystals | [24] |

Conclusion and Future Perspectives

N-benzylideneaniline derivatives continue to be a promising class of compounds in the field of medicinal chemistry. Their synthetic accessibility and the tunability of their biological activities through structural modifications make them attractive candidates for further investigation. Future research should focus on the optimization of lead compounds to enhance their potency and selectivity, as well as comprehensive preclinical studies to evaluate their safety and efficacy. The elucidation of their detailed mechanisms of action will be crucial for the rational design of novel therapeutics based on the N-benzylideneaniline scaffold. This guide provides a solid foundation for researchers to build upon in their quest for new and effective drugs.

References

- 1. prepchem.com [prepchem.com]

- 2. Synthesis, structure-activity relationships and preliminary mechanism study of N-benzylideneaniline derivatives as potential TLR2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jetir.org [jetir.org]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. arcjournals.org [arcjournals.org]

- 8. dspace.univ-ouargla.dz [dspace.univ-ouargla.dz]

- 9. Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 10. theaspd.com [theaspd.com]

- 11. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. e3s-conferences.org [e3s-conferences.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Anti-Inflammatory Activity of N'-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway [mdpi.com]

- 20. Design, synthesis, and evaluation of (E)-N-substituted benzylidene-aniline derivatives as tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Design and synthesis of novel dihydropyridine- and benzylideneimine-based tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. N-Benzylideneaniline | C13H11N | CID 10858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. N-Benzylideneaniline | 538-51-2 [chemicalbook.com]

- 24. chembk.com [chembk.com]

An In-depth Technical Guide to the Safety and Handling of 4-Methylbenzylidene-4-methylaniline

This guide provides comprehensive safety and handling information for 4-Methylbenzylidene-4-methylaniline, tailored for researchers, scientists, and professionals in drug development. The following sections detail the compound's hazards, safe handling procedures, and emergency protocols, incorporating quantitative data and logical workflows to ensure laboratory safety.

Physicochemical and Toxicological Data

The following tables summarize the key physicochemical and toxicological properties of this compound. This data is essential for understanding its behavior and potential hazards.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Melting Point/Range | 41 - 46 °C (106 - 115 °F) | |

| Boiling Point/Range | 200 °C (392 °F) | |

| Density | 0.973 g/mL at 25 °C (77 °F) | |

| Partition Coefficient (log Pow) | 1.39 | |

| Molecular Formula | C15H15N | [1][2] |

| Molecular Weight | 209.29 g/mol | [1] |

Table 2: Toxicological Data

| Endpoint | Value | Species | Exposure Route | Reference |

| Acute Toxicity (LD50) | 890 mg/kg | Rabbit | Dermal | |

| Acute Toxicity (ATE) | 3.1 mg/L (4 h) | - | Inhalation (vapour) | |

| Skin Corrosion/Irritation | No skin irritation (4 h) | Rabbit | Dermal |

ATE: Acute Toxicity Estimate Detailed experimental protocols for the toxicological data cited above are not publicly available in the referenced documents. The data is typically derived from standardized testing guidelines (e.g., OECD) but specific study details are proprietary.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table outlines its GHS hazard statements.

Table 3: GHS Hazard Classification

| Hazard Statement | Classification | Reference |

| H301 + H311 + H331 | Toxic if swallowed, in contact with skin or if inhaled | |

| H317 | May cause an allergic skin reaction | |

| H319 | Causes serious eye irritation | |

| H351 | Suspected of causing cancer | |

| H400 | Very toxic to aquatic life | |

| H411 | Toxic to aquatic life with long lasting effects | [1] |

Symptoms of exposure may include coughing, shortness of breath, headache, nausea, and vomiting. A significant risk is the formation of methemoglobin, leading to cyanosis, with a possible delayed onset of 2 to 4 hours or more.

Safe Handling and Storage Workflow

The following diagram illustrates the recommended workflow for the safe handling and storage of this compound, from procurement to disposal. Adherence to this workflow is critical for minimizing exposure and ensuring a safe laboratory environment.

References

Solubility Profile of 4-Methylbenzylidene-4-methylaniline in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylbenzylidene-4-methylaniline is a Schiff base, a class of organic compounds characterized by the presence of a carbon-nitrogen double bond. These compounds are of significant interest in various fields, including medicinal chemistry and material science, owing to their diverse biological activities and applications in synthesis. A critical physicochemical parameter governing the utility and application of any compound is its solubility in various solvents. This technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents. While specific quantitative solubility data for this compound is not extensively available in the public domain, this guide compiles qualitative solubility information based on existing literature for structurally related Schiff bases and outlines a detailed experimental protocol for its quantitative determination.

Qualitative Solubility Data

The solubility of this compound, like other Schiff bases, is largely dictated by the principles of "like dissolves like." As a moderately polar molecule with significant nonpolar character due to its aromatic rings, it exhibits good solubility in a range of organic solvents and is generally insoluble in water. The following table summarizes the qualitative solubility profile based on available data for similar Schiff bases.

| Solvent Class | Solvent | Qualitative Solubility | Reference |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | [1][2][3] |

| Dimethylformamide (DMF) | Soluble | [1][2] | |

| Acetone | Soluble | [1][4] | |

| Polar Protic | Methanol | Slightly Soluble to Soluble | [1][2] |

| Ethanol | Slightly Soluble to Soluble | [1][2] | |

| Nonpolar | n-Hexane | Insoluble | [1] |

| Benzene | Soluble | [1] | |

| Halogenated | Chloroform | Soluble | [1] |

| Carbon Tetrachloride | Slightly Soluble | [1][2] | |

| Dichloromethane | Soluble | [5] | |

| Ethers | Diethyl Ether | Insoluble | [2] |

Experimental Protocol: Determination of Solubility by Gravimetric Method

The following is a detailed protocol for the quantitative determination of the solubility of this compound in an organic solvent using the gravimetric method. This method is straightforward and relies on the accurate measurement of mass.[6][7]

Materials:

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Volumetric flasks

-

Pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vials

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume (e.g., 5 or 10 mL) of the supernatant using a pre-heated or pre-cooled pipette to the equilibration temperature to avoid precipitation or dissolution.

-

Immediately filter the withdrawn sample using a syringe filter into a pre-weighed evaporating dish or vial. The filter should be compatible with the organic solvent used. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish or vial containing the filtrate in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be below the boiling point of the solute and the decomposition temperature. A vacuum oven can be used for more sensitive compounds or high-boiling point solvents.

-

Continue drying until a constant mass is achieved. This is confirmed by repeated weighing until the difference between consecutive measurements is negligible.

-

Record the final mass of the dish/vial containing the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial mass of the empty evaporating dish/vial from the final mass.

-

The solubility can then be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L).

Solubility (g/L) = (Mass of dried solute in g) / (Volume of filtrate in L)

-

Synthesis Workflow

The synthesis of this compound is typically achieved through a condensation reaction between 4-methylbenzaldehyde and 4-methylaniline. The general workflow for this synthesis is depicted below.

Caption: General workflow for the synthesis of this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While quantitative data remains to be extensively published, the qualitative information and the detailed experimental protocol presented herein offer valuable resources for researchers and professionals in the fields of chemistry and drug development. The provided synthesis workflow further aids in the practical application and study of this compound. Accurate determination of solubility is paramount for successful formulation, reaction optimization, and biological testing, and the methods outlined in this guide provide a robust framework for achieving this.

References

literature review of substituted imine compounds

An In-depth Technical Guide to Substituted Imine Compounds for Researchers and Drug Development Professionals

Introduction

Substituted imines, often referred to as Schiff bases, are a class of organic compounds characterized by a carbon-nitrogen double bond (azomethine group, -RC=N-).[1] This functional group is formed through the condensation of a primary amine with an aldehyde or a ketone.[2][3] Imines are fundamental in organic synthesis and medicinal chemistry due to their straightforward preparation and versatile reactivity.[4][5] They can act as electrophiles, nucleophiles, dienophiles, or aza-dienes, making them valuable intermediates for the synthesis of various nitrogen-containing organic compounds, particularly bioactive heterocycles and natural products.[4][6]

The significance of imines extends deeply into the realm of drug development. Their derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antimalarial properties.[5][7][8] Furthermore, imine-based ligands are highly effective in coordination chemistry, forming stable complexes with various transition metals, which in turn can possess unique therapeutic properties.[1][3] This guide provides a comprehensive overview of the synthesis, characterization, and application of substituted imine compounds, with a focus on experimental protocols and quantitative data relevant to researchers in drug discovery.

Synthesis of Substituted Imine Compounds

The formation of an imine is a reversible reaction between a primary amine and a carbonyl compound (aldehyde or ketone).[2] To drive the reaction to completion, the water byproduct is typically removed using a Dean-Stark apparatus or a dehydrating agent.[2] The reactivity of the imine's azomethine carbon is generally lower than that of a carbonyl carbon, but it can be enhanced by using Lewis acid catalysts.[2][4]

Several advanced synthetic strategies have been developed to create diverse libraries of imine-based molecules:

-

Direct Condensation: This is the most common method, involving the reaction of a primary amine with an aldehyde or ketone, often with acid catalysis.[4]

-

Multicomponent Reactions (MCRs): Imine-based MCRs have gained significant attention as they allow for the synthesis of complex molecules in a single step from three or more reactants.[2] Notable examples include the Petasis, aza-Diels–Alder, and Mannich reactions, where imines are generated in situ as key intermediates.[2][6]

-

N-tert-Butanesulfinyl Imine Synthesis: Chiral N-tert-butanesulfinyl imines are valuable intermediates in asymmetric synthesis. They are typically prepared by condensing aldehydes or ketones with tert-butanesulfinamide using reagents like Ti(OEt)₄ or CuSO₄.[9]

Below is a generalized workflow for the synthesis of substituted imines via direct condensation.

Caption: A generalized experimental workflow for the synthesis of substituted imines.

Experimental Protocols & Characterization

Detailed methodologies are critical for reproducibility. The following sections provide representative protocols for synthesis and characterization.

Protocol 1: Synthesis of (E)-4-methyl-2-((o-tolylimino)methyl)phenol

This protocol is adapted from a reported synthesis of a novel imine compound.[10]

-

Materials: 2-hydroxy-5-methylbenzaldehyde (0.02 mmol), o-toluidine (0.02 mmol), and ethanol (20 mL). All reagents should be of analytical grade.[3]

-

Reaction Setup: Add 2-hydroxy-5-methylbenzaldehyde and o-toluidine to a round-bottom flask containing 20 mL of ethanol.

-

Reflux: Heat the mixture to reflux and maintain for a specified period (typically 2-4 hours), monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The solid product may precipitate directly. If not, reduce the solvent volume under reduced pressure to induce crystallization.

-

Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry in vacuo. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Protocol 2: Characterization Techniques

The structure and purity of synthesized imines are confirmed using various spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the chemical structure. The characteristic signal for the imine proton (-CH=N-) typically appears as a singlet in the ¹H NMR spectrum.[11][12]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the key functional groups. A strong absorption band in the range of 1600-1700 cm⁻¹ is indicative of the C=N stretching vibration.[4][11]

-

Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are used to determine the molecular weight of the compound and confirm its identity.[12]

-

Single Crystal X-ray Diffraction (SCXRD): When suitable crystals are obtained, SCXRD provides unambiguous structural elucidation, including bond lengths, angles, and stereochemistry.[10]

Quantitative Data Summary

The efficacy of synthetic methods and the biological activity of imine compounds are often reported with quantitative data.